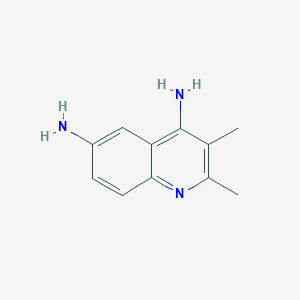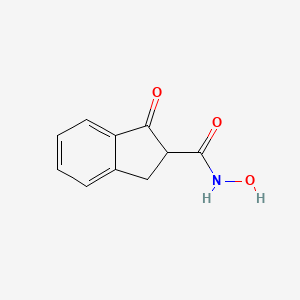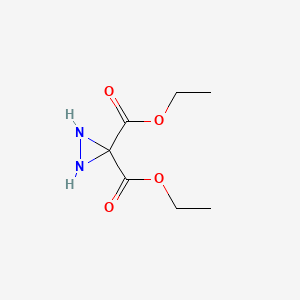
Diethyl diaziridine-3,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl diaziridine-3,3-dicarboxylate is a highly strained three-membered heterocycle containing two nitrogen atoms. This compound is an important intermediate and precursor in organic chemistry, particularly known for its role in the synthesis of diazirine photoaffinity probes . The unique properties of this compound include a weak N–N bond, low toxicity, and hydrazine aminal duality .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl diaziridine-3,3-dicarboxylate can be synthesized through various methods. One common approach involves the reaction of diethyl oxalate with hydrazine hydrate under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at room temperature. Another method involves the cyclization of diethyl hydrazine dicarboxylate with an appropriate dehydrating agent .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl diaziridine-3,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diazirines, which are more stable.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The nitrogen atoms in the diaziridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Iodine and triethylamine are commonly used reagents for the oxidation of diaziridines.
Reduction: Sodium borohydride is often employed for reduction reactions.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include diazirines, hydrazine derivatives, and substituted diaziridines .
Applications De Recherche Scientifique
Diethyl diaziridine-3,3-dicarboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of diethyl diaziridine-3,3-dicarboxylate involves its ability to form highly reactive intermediates, such as diazirines, upon oxidation . These intermediates can covalently bind to target molecules, making them useful in photoaffinity labeling studies . The molecular targets and pathways involved include various proteins and enzymes that interact with the diazirine moiety .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diaziridine: A three-membered ring with two nitrogen atoms, similar to diethyl diaziridine-3,3-dicarboxylate but without the ester groups.
Diazirine: The oxidized form of diaziridine, known for its stability and use in photoaffinity labeling.
Hydrazine Derivatives: Compounds containing the hydrazine moiety, which can be derived from diaziridines.
Uniqueness
This compound is unique due to its dual functionality as both a hydrazine and an aminal, allowing it to participate in a wide range of chemical reactions . Its low toxicity and ability to form stable diazirines make it particularly valuable in scientific research .
Propriétés
Formule moléculaire |
C7H12N2O4 |
|---|---|
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
diethyl diaziridine-3,3-dicarboxylate |
InChI |
InChI=1S/C7H12N2O4/c1-3-12-5(10)7(8-9-7)6(11)13-4-2/h8-9H,3-4H2,1-2H3 |
Clé InChI |
MZNXAKIVDUJRDA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(NN1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


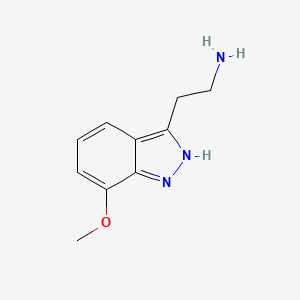
![2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline](/img/structure/B15070576.png)
![1,9-Diazaspiro[6.6]tridecane](/img/structure/B15070593.png)


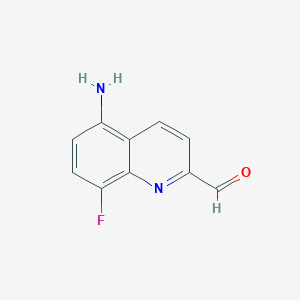


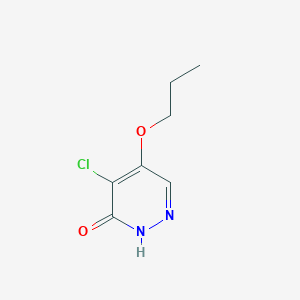
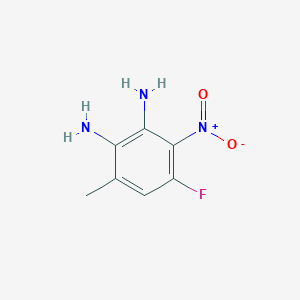
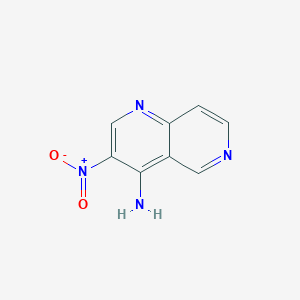
![N-((5-Methylpyrazolo[1,5-a]pyridin-3-yl)methyl)ethanamine](/img/structure/B15070654.png)
